BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-(3-Amino-2-
hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

4-(3-Amino-2-
Compound Name:

hydroxypropoxy)phenylacetamide
CAS No.: 81346-71-6

Cat. No.: B021645

Get Quote

\ J

Executive Summary: This guide provides a comprehensive technical overview of 4-(3-Amino-
2-hydroxypropoxy)phenylacetamide, a primary metabolite and significant impurity of the
widely used beta-blocker, Atenolol.[1] Known in pharmacopeial contexts as Atenolol Impurity J
or Atenolol-desisopropyl, this compound is of critical interest to researchers, scientists, and
drug development professionals involved in the quality control, analysis, and safety
assessment of Atenolol.[1] This document details its chemical and physical properties,
pharmacological relevance, analytical methodologies for its detection and quantification, likely
pathways of its formation, and available safety data. The information is structured to provide
both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Physicochemical Properties

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is classified as an aromatic ether, a
propanolamine, and a monocarboxylic acid amide.[1] Its chemical structure is closely related to
Atenolol, differing by the absence of the N-isopropyl group.[1]

Chemical Structure:
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Caption: Chemical structure of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Key identifiers and physicochemical properties are summarized in the table below for quick

reference. These parameters are essential for developing analytical methods, understanding

the compound's behavior in various matrices, and predicting its absorption and distribution

characteristics.

Property Value Source
CAS Number 81346-71-6 [1][2]
Molecular Formula C11H16N203 [11[3]
Molecular Weight 224.26 g/mol [1][4]
Appearance White to Off-White Solid [1114]
Melting Point 169-173 °C (>165°C with (1]

decomposition)

Boiling Point (Predicted)

524.8 +50.0 °C

[1](2]

Density (Predicted)

1.234 + 0.06 g/cm?3

[1]2]

pKa (Predicted) 11.94 £ 0.35 [1][2]
- DMSO (Slightly, Sonicated),

Solubility ) [1114]
Methanol (Slightly, Heated)

Storage Refrigerator [1114]

Pharmacological Context and Significance

The primary significance of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide lies in its status

as a metabolite and impurity of Atenolol.[1][2] Atenolol is a cardioselective -1 adrenergic

antagonist that functions by blocking the actions of catecholamines (like epinephrine) on the

heart, leading to a decrease in heart rate, blood pressure, and myocardial contractility.[5]

While Atenolol's therapeutic effects are well-documented, the pharmacological activity of its

impurities is a critical consideration for drug safety and efficacy. As the desisopropyl metabolite

of Atenolol, this compound's interaction with adrenergic receptors is expected to be significantly
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lower than the parent drug. The isopropyl group in Atenolol is crucial for its binding affinity to
the -1 receptor. Therefore, 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is presumed to
have substantially reduced beta-blocking activity.

From a regulatory standpoint, the control of this and other impurities is mandatory to ensure the
quality and safety of the final drug product. Pharmacopeias such as the European
Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels
of known and unknown impurities in active pharmaceutical ingredients (APIs) and formulated
drugs.[6][7]

Analytical Characterization

The identification and quantification of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in
Atenolol bulk drug and formulations are routinely performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-
HPLC), is the most common method due to its specificity, sensitivity, and robustness.[8][9]

The general workflow for analyzing Atenolol and its related substances involves sample
preparation, chromatographic separation, detection, and data analysis.

Sample Preparation HPLC Analysis

<\77Weigh Sample —»C :%Dissnlve in D.luem/:j—»(\ﬁnmcme &Filter | Inject into HPLC>—>‘ Ch“’mdlugmvht)_,‘ UV Detec

Click to download full resolution via product page

Caption: General workflow for HPLC-based impurity profiling.

This protocol is a representative method for the determination of Atenolol related substances.

Objective: To separate and quantify 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
(Impurity J) from Atenolol and other related impurities.[9]
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. Materials and Reagents:

Atenolol Reference Standard and sample

Atenolol Related Compound A, B, E, F, I, J Reference Standards[9]
Octane-1-sulphonic acid sodium salt

Tetra-n-butyl ammonium hydrogen sulphate

Potassium dihydrogen phosphate

Tetrahydrofuran (THF), HPLC grade

Methanol, HPLC grade

Orthophosphoric acid

Water, HPLC grade
. Chromatographic Conditions:

Column: C18, 125 mm x 4.0 mm, 5 um particle size (e.g., BDS Hypersil)[9]

Mobile Phase: Prepare a solution containing 1.0 g of octane-1-sulphonic acid sodium salt
and 0.4 g of tetra-n-butyl ammonium hydrogen sulphate in a mixture of 20 volumes of THF,
180 volumes of methanol, and 800 volumes of a 3.4 g/L potassium dihydrogen phosphate
solution. Adjust the pH to 3.0 £ 0.2 with dilute orthophosphoric acid.[9]

Flow Rate: 1.0 mL/min (typical)

Detection Wavelength: 226 nm (typical for Atenolol and related compounds)
Column Temperature: 30 °C (typical)

Injection Volume: 20 pL (typical)

Mode: Isocratic[9]
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3. Standard and Sample Preparation:
¢ Diluent: Mobile phase is often a suitable diluent.

o System Suitability Solution: Prepare a solution containing Atenolol and known impurities
(including Impurity J) to demonstrate adequate resolution between peaks.[9]

o Sample Solution: Accurately weigh and dissolve the Atenolol bulk drug sample in the diluent
to a final concentration of approximately 2 mg/mL.[9]

4. Analysis Procedure:
o Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
« Inject the diluent (blank) to ensure no interfering peaks are present.

« Inject the system suitability solution. The resolution between Impurity J and the adjacent
peak (e.g., Impurity I) must be greater than 1.5.[9] The tailing factor for the Atenolol peak
should not be more than 2.0.

« Inject the sample solution in replicate.

« I|dentify the peak for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide based on its
retention time relative to the standard.

o Calculate the amount of the impurity using the peak area response and the concentration of
the corresponding reference standard.

Causality in Method Design:

» lon-Pair Reagents (Octane-1-sulphonic acid, Tetra-n-butyl ammonium hydrogen sulphate):
These are included in the mobile phase to improve the retention and peak shape of the basic
amine compounds (Atenolol and its amino-impurities) on the C18 stationary phase.

e pH Control (pH 3.0): Maintaining a low pH ensures that the primary amine groups are
protonated, leading to consistent retention behavior and preventing peak tailing.
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o Organic Modifiers (Methanol, THF): These are used to adjust the solvent strength of the
mobile phase to achieve the desired retention times and separation of all compounds within
a reasonable run time.

Synthesis and Formation

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is primarily formed as a byproduct during
the synthesis of Atenolol or as a degradation product. The common synthesis of Atenolol
involves the reaction of 4-(2,3-epoxypropoxy)phenylacetamide with isopropylamine.

Gsopropylamina\>

Main Reaction

4-(2,3-Epoxypropoxy)
phenylacetamide Side Reaction
4-(3-Amino-2-hydroxypropoxy)

A - phenylacetamide
mmonia :

m Impurity J
QI purity in ReagentD/> "

Click to download full resolution via product page

Atenolol
(Main Product)

Caption: Simplified formation pathway of Atenolol and Impurity J.

If the isopropylamine reagent contains ammonia as an impurity, or if side reactions occur, the
epoxide ring of the intermediate can be opened by ammonia instead of isopropylamine. This
side reaction leads directly to the formation of 4-(3-Amino-2-
hydroxypropoxy)phenylacetamide.[10] Therefore, controlling the purity of reagents and
reaction conditions is crucial to minimize the formation of this impurity.

Toxicology and Safety Profile

As an impurity and metabolite, the toxicological profile of 4-(3-Amino-2-
hydroxypropoxy)phenylacetamide is not as extensively characterized as the parent drug,
Atenolol. However, general safety information for related acetamide compounds suggests
potential hazards that warrant careful handling in a laboratory setting. For instance, related
phenylacetamides may cause skin and eye irritation.[11][12]
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Hazard Statement Classification Source
Acute Toxicity (Oral) May be harmful if swallowed. [11]
Skin Corrosion/Irritation Causes skin irritation. [13]
Serious Eye Damage/Irritation Causes serious eye [11][13]

irritation/damage.

) . Some acetamides are
Carcinogenicity _ [14]
suspected of causing cancer.

Handling Precautions:

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

Wash hands thoroughly after handling.

In case of contact with eyes, rinse cautiously with water for several minutes.[11]

The regulatory limits for impurities are established based on toxicological data and qualification
thresholds. For impurities that are also significant metabolites, the safety concern may be
lower, but strict control is still necessary to ensure product consistency and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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